2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound features a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a bromine atom at the 8-position. The unique structural characteristics of this compound contribute to its significance in various scientific fields, including medicinal chemistry, organic synthesis, and material science. Its molecular formula is and it has a molecular weight of approximately 213.03 g/mol .
The compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is particularly noted for its potential applications in drug discovery and development, especially in targeting specific biological pathways . The compound is indexed with the CAS number 1124382-72-4, which facilitates its identification in chemical databases .
The synthesis of 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine can be accomplished through several methodologies:
The reactions typically require careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess the purity of the synthesized compound.
The molecular structure of 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine showcases a fused triazole and pyridine ring system with distinct functional groups that influence its chemical behavior. The amino group at position 2 enhances its nucleophilicity while the bromo substituent at position 8 contributes to its electrophilic properties.
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine participates in various chemical reactions:
Reactions are often conducted under controlled conditions (temperature, solvent choice) to optimize yields and minimize side products.
The mechanism of action for compounds like 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine often involves interaction with specific biological targets such as kinases or receptors. For instance, certain derivatives have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer .
Research indicates that modifications to the structure can enhance biological activity by improving binding affinity or selectivity towards target proteins.
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine has several notable applications:
The construction of the triazolopyridine scaffold relies predominantly on cyclocondensation between 3(5)-amino-1,2,4-triazole (AT) and α,β-unsaturated carbonyl systems or 1,3-dicarbonyl compounds. This reaction proceeds via nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon, followed by dehydration and subsequent cyclization. Alternative routes involve hydrazinylpyrimidine cyclocondensation, where hydrazinylpyrimidines undergo ring closure with carbonyl compounds followed by Dimroth rearrangement under acidic conditions to yield the triazolopyridine core [3]. A third approach utilizes oxidative cyclization of pyrimidin-2-yl-amidines, employing oxidants like lead tetraacetate or hypervalent iodine reagents to form the C–N bond between the triazole and pyridine rings. The choice of starting materials dictates the substitution pattern:
Table 1: Cyclocondensation Approaches to Triazolopyridine Core
Starting Material | Reactant | Product Substitution | Yield Range |
---|---|---|---|
3-Amino-1,2,4-triazole | 1,3-Dicarbonyl | 5,7-Disubstituted | 65-85% |
3-Amino-1,2,4-triazole | β-Diketone | 5,6,7-Trisubstituted | 70-90% |
Hydrazinylpyrimidine | Aldehyde/Ketone | 5,6-Disubstituted (via Dimroth) | 55-75% |
Pyrimidin-2-yl-amidine | Oxidant | 5-Substituted | 60-80% |
Electrophilic bromination of the triazolopyridine core exhibits pronounced regioselectivity at the C8 position due to electronic activation by the electron-deficient triazole ring. Mechanistic studies reveal a two-step process:
N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF, acetonitrile) achieves >90% C8 selectivity at 0-25°C. The reaction exhibits first-order kinetics in both substrate and NBS, with significant rate acceleration upon addition of catalytic HBr [4] [7]. Bromination efficiency depends critically on substrate electronics:
The 8-bromo substituent serves as a versatile handle for Pd-catalyzed cross-coupling, enabling access to diverse analogs. Key reactions include:
Table 2: Palladium-Catalyzed Coupling Efficiency of 8-Bromo Intermediate
Reaction Type | Catalyst System | Optimal Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Toluene/EtOH/H₂O, 80°C | 78-92% | Nitrile, ester, ketone |
Amination | Pd₂(dba)₃/Xantphos | Toluene, 100°C | 70-88% | Ether, fluoride, sulfonamide |
Carbonylation | Pd(OAc)₂/dppf | CO (1 atm), DMF, 90°C | 65-80% | Alcohol, amide, amine |
Cyanation | PdCl₂(PPh₃)₂/Zn(CN)₂ | DMF, 120°C | 82% | Ester, nitro |
Core formation strategies diverge significantly in environmental impact and efficiency:
Solvent-Free Cyclocondensation
Acidic Media Conditions
Comparative studies show solvent-free methods reduce E-factors (kg waste/kg product) from 12.5 to 2.3, while acidic approaches remain indispensable for certain substrate classes.
The fused heterocyclic system presents significant regiochemical complexities during functionalization:
Regioselectivity is further modulated by substituent effects:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0